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Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-

associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising

target for cancer therapy and diagnostics. A variety of FAP inhibitors, ranging from small

molecules and antibodies to radiolabeled agents for theranostics, are currently under

investigation in clinical trials. This guide provides a comparative overview of the clinical trial

data for several FAP inhibitors in cancer patients, presenting key efficacy and safety findings in

a structured format, detailing experimental protocols, and visualizing relevant biological and

experimental workflows.

Comparative Efficacy and Safety of FAP Inhibitors
The following table summarizes the quantitative data from various clinical trials of FAP

inhibitors. It is important to note that these trials were not head-to-head comparisons, and thus,

direct cross-trial conclusions should be drawn with caution.
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FAP
Inhibitor

Trial Phase
Cancer
Type(s)

N
Efficacy
Results

Key
Safety/Toler
ability
Findings

Talabostat

(Val-boroPro)
Phase II

Metastatic

Colorectal

Cancer

28

No objective

responses;

21% of

patients had

stable

disease for a

median of 25

weeks.[1]

One patient

experienced

renal failure

related to the

drug.[1]

Phase II
Stage IV

Melanoma

43

(evaluable)

Partial

responses in

13.9% of

patients;

46.5% had

stable

disease for

four or more

cycles.[2]

High-dose

cisplatin-

associated

nausea and

vomiting were

significant.[2]

Phase II

Chronic

Lymphocytic

Leukemia

(CLL) (in

combination

with

rituximab)

42

(evaluable)

Partial

responses in

19% of

patients.[2]

Not detailed

in the

provided

search

results.

Sibrotuzumab Phase II Metastatic

Colorectal

Cancer

17

(evaluable)

No complete

or partial

remissions; 2

patients had

stable

disease.[3]

Well tolerated

and safe;

adverse

reactions

included

rigors/chills,

nausea,
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flushing, and

one case of

bronchospas

m.[3]

Phase I

Advanced

FAP-positive

cancers

(colorectal,

non-small cell

lung)

24

(evaluable)

No objective

tumor

responses.[4]

[5][6]

Repeat

infusions

were safe;

treatment-

related

adverse

events in 6

patients.[4][5]

[6]

[¹⁷⁷Lu]Lu-

LNC1004
Phase II

Advanced

Metastatic

Cancers (11

types)

28

Disease

control in

46% of

patients (4

partial

responses, 9

stable

disease).[7]

[8]

Grade 3/4

hematotoxicit

y in 21% of

patients

(thrombocyto

penia,

leukopenia,

neutropenia).

No grade 3/4

hepatotoxicity

or

nephrotoxicity

.[7][8]

First-in-

human,

Dose-

escalation

Metastatic

Radioiodine-

Refractory

Thyroid

Cancer

12 Objective

response rate

of 25% and

disease

control rate of

83%.[9][10]

Well

tolerated; 1

patient had

grade 4

thrombocytop

enia, and 2

had grade 3/4

hematotoxicit

y at the
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highest dose.

[9][10]

[¹⁷⁷Lu]Lu-

FAP-2286

Phase I/II

(LuMIERE)

Advanced or

Metastatic

Solid Tumors

11

1 confirmed

partial

response and

1 stable

disease.[11]

Manageable

safety profile;

one instance

of grade 4

lymphopenia

was a dose-

limiting

toxicity.[11]

Prospective

Study

Advanced

Lung Cancer
9

Overall

response rate

of 77.78%;

median OS of

10 months

and PFS of 6

months.[12]

No grade

III/IV toxicity

events were

observed.[12]

Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of their

outcomes.

Talabostat in Metastatic Colorectal Cancer (Phase II)[1]
Objective: To evaluate the clinical impact of FAP inhibition with single-agent Talabostat in

patients with previously treated metastatic colorectal cancer.

Patient Population: Patients with metastatic colorectal cancer who had previously received

systemic chemotherapies, with measurable disease, ECOG performance status of 0 to 2,

and adequate organ function.

Intervention: Talabostat (Val-boroPro) 200 µg administered orally twice daily, continuously.

Primary Endpoint: Objective response rate.
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Secondary Endpoints: Duration of stable disease, progression-free survival, and overall

survival.

Correlative Studies: Evaluation of the pharmacodynamic effects of Talabostat on FAP

enzymatic function in peripheral blood.

Sibrotuzumab in Metastatic Colorectal Cancer (Early
Phase II)[3]

Objective: To investigate the anti-tumor activity, safety, and pharmacokinetics of

unconjugated sibrotuzumab.

Patient Population: Patients with metastatic colorectal cancer with one or more measurable

lesions.

Intervention: Weekly intravenous infusions of sibrotuzumab at a dose of 100 mg for 12

weeks.

Primary Endpoint: Tumor response (complete or partial remission).

Secondary Endpoints: Safety, pharmacokinetics.

[¹⁷⁷Lu]Lu-LNC1004 in Advanced Metastatic Cancers
(Phase II)[7][8]

Objective: To evaluate the efficacy and safety of [¹⁷⁷Lu]Lu-LNC1004 radioligand therapy in

patients with end-stage metastatic tumors with high FAP expression.

Patient Population: 28 patients with progressive metastatic malignancies (11 types) with high

FAP expression (maximum standardized uptake value ≥10 in >50% of tumors) who had

exhausted all approved therapies.

Intervention: Patients were scheduled to receive four cycles of [¹⁷⁷Lu]Lu-LNC1004 at 3.33

GBq/cycle every 6 weeks.

Primary Endpoint: Post-radioligand therapy radiologic response.
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Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), dosimetry, and

safety.

[¹⁷⁷Lu]Lu-FAP-2286 in Advanced Lung Cancer
(Prospective Study)[12]

Objective: To evaluate the efficacy and safety of peptide-targeted radionuclide therapy

(PTRT) with [¹⁷⁷Lu]Lu-FAP-2286 in advanced lung cancer.

Patient Population: 9 patients diagnosed with advanced lung cancer who met the inclusion

criteria.

Intervention: PTRT with [¹⁷⁷Lu]Lu-FAP-2286.

Efficacy Assessment: Short-term efficacy was assessed using RECIST 1.1 and PERCIST 1.0

criteria. Long-term efficacy was evaluated through overall survival, progression-free survival

(PFS), and overall response rate.

Safety Assessment: Toxicity was assessed using CTCAE v5.0.

Visualizing FAP-Targeted Cancer Therapy
Diagrams illustrating the mechanism of action and experimental workflows provide a clearer

understanding of the concepts.
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Caption: Mechanism of FAP-targeted cancer therapy.
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Caption: General workflow of a clinical trial for a FAP inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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